![molecular formula C13H10Cl2N2O B5220713 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide](/img/structure/B5220713.png)
2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide
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Description
"2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide" belongs to a class of compounds with significant interest in organic and medicinal chemistry due to its unique structural features. It comprises a core acetamide group linked to a dichlorophenyl and a pyridinyl ring, which is presumed to influence its chemical and physical properties.
Synthesis Analysis
Synthetic routes towards related compounds often involve reactions under specific conditions to introduce the desired functional groups. For instance, Pailloux et al. (2007) described the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, showcasing methods that could be adapted for synthesizing our compound of interest. These methods typically involve stepwise reactions starting from simple precursors, carefully controlling conditions to ensure the selective formation of the desired product (Pailloux et al., 2007).
Molecular Structure Analysis
Structural analyses, such as those conducted by Kamala et al. (2008), provide insights into the molecular geometry, confirming structures through X-ray crystallography. Similar studies could elucidate the geometry of "2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide", highlighting how the arrangement of atoms impacts its reactivity and interactions (Kamala et al., 2008).
Chemical Reactions and Properties
Chemical reactivity studies, such as oxidation reactions, provide valuable information on how the compound interacts with various agents. The work by Pailloux et al. on similar compounds reveals potential reactivity channels that could be relevant for "2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide", offering insights into its chemical behavior and stability under different conditions (Pailloux et al., 2007).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the practical applications and handling of the compound. While specific data on "2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide" was not found, studies on structurally related compounds suggest that these properties can be significantly influenced by the presence of chlorophenyl and pyridinyl groups, as well as the acetamide moiety.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, nucleophilicity, and electrophilicity, depend largely on the molecular structure. The presence of electron-withdrawing chloro groups and a nitrogen-containing pyridinyl ring suggests that "2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide" may exhibit distinct chemical behaviors in reactions, such as increased reactivity towards nucleophiles or electrophiles, depending on the environmental conditions.
For detailed explorations of related compounds and their properties, the research by Pailloux et al. (2007) and Kamala et al. (2008) provides a foundation for understanding the complex nature of such molecules and can serve as a guide for further studies on "2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide" (Pailloux et al., 2007); (Kamala et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as diclofenac target thecyclooxygenase (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
It’s likely that it acts similarly to diclofenac, which inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation and pain.
Biochemical Pathways
Diclofenac, a similar compound, affects theprostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Pharmacokinetics
Diclofenac, a similar compound, is known to be100% absorbed after oral administration , but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
Diclofenac, a similar compound, is known to haveanalgesic, anti-inflammatory, and antipyretic properties . By inhibiting the production of prostaglandins, it can reduce inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-dichlorophenyl)-N-3-pyridinylacetamide. For instance, the degradation efficiency of Diclofenac, a similar compound, is higher under acidic conditions than in neutral and alkaline media .
Future Directions
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-1-5-12(15)10(11)7-13(18)17-9-3-2-6-16-8-9/h1-6,8H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZITWPQGGOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-(pyridin-3-yl)acetamide |
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